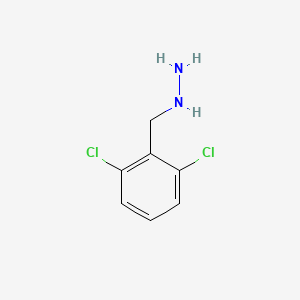

(2,6-Dichloro-benzyl)-hydrazine

Description

Contextualization of Hydrazines as Versatile Chemical Scaffolds

Hydrazine (B178648) (N₂H₄) is an inorganic compound that, along with its derivatives, serves as a crucial building block in organic synthesis. wikipedia.org These compounds contain a nitrogen-nitrogen single bond and are recognized for their role as potent nucleophiles and reducing agents. The bifunctional nature of hydrazine, with its two amine groups, makes it a key precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various electrophiles. wikipedia.org For instance, hydrazines react with 2,4-pentanedione to form 3,5-dimethylpyrazole (B48361) and with imides in the Einhorn-Brunner reaction to yield triazoles. wikipedia.org

Hydrazine derivatives, known as hydrazones, are formed from the reaction of hydrazines with carbonyl compounds and are instrumental in various chemical transformations. nih.gov The versatility of hydrazines extends to their use in cleaving N-alkylated phthalimide (B116566) derivatives in the Gabriel synthesis, a fundamental method for preparing primary amines. wikipedia.org Beyond the laboratory, hydrazines find applications as rocket fuels and as oxygen scavengers in power plant steam cycles to prevent corrosion. wikipedia.org

The synthesis of hydrazine derivatives is a well-established area of organic chemistry, with numerous methods available for creating substituted hydrazines. These methods include the direct reductive alkylation of hydrazine derivatives, Lewis base-promoted reductive hydrazination, and transition-metal-catalyzed C-N coupling reactions. organic-chemistry.org Such synthetic flexibility allows for the creation of a diverse library of hydrazine-based molecules with tailored properties for various applications. organic-chemistry.orgresearchgate.net

Rationale for Investigating Substituted Benzyl (B1604629) Hydrazines

The investigation into substituted benzyl hydrazines is driven by the profound impact that substituents on the benzyl ring have on the chemical and biological properties of the molecule. The nature, position, and number of substituents can significantly alter the electronic environment and steric hindrance around the hydrazine moiety, thereby influencing its reactivity and interaction with biological targets.

For example, a study on 1-methyl-1-(substituted benzyl)hydrazines revealed that some of these compounds exhibited monoamine oxidase (MAO) inhibitory activity comparable to the well-known drug iproniazid. acs.org This highlights the potential of substituted benzyl hydrazines in the development of new therapeutic agents. The synthesis of these compounds can be achieved through various routes, including the reduction of N-nitrosoamines and the reaction of benzyl halides with methylhydrazine. acs.org

The trifluoromethyl group, for instance, when substituted at the para position of a benzyl hydrazine, imparts hydrophobicity to the molecule. ontosight.ai This modification can be crucial for enhancing the compound's ability to cross biological membranes. The synthesis of such compounds often involves the reaction of the corresponding substituted benzaldehyde (B42025) with hydrazine, followed by reduction and salt formation. ontosight.ai

Furthermore, the presence of substituents like halogens, as seen in (2,6-Dichloro-benzyl)-hydrazine, can introduce specific electronic effects and potential new binding interactions, making them valuable for probing structure-activity relationships in medicinal chemistry. ontosight.ainih.gov The reactivity of the hydrazine group in these substituted compounds allows for their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its utility as a chemical intermediate in the synthesis of novel compounds with potential biological activity. Its structural features, namely the dichlorinated benzyl ring, provide a unique scaffold for the development of new molecules.

One significant area of research is the synthesis of heterocyclic compounds. The hydrazine moiety of this compound can readily react with various dicarbonyl compounds or their equivalents to form a range of heterocyclic systems. These heterocyclic structures are often associated with diverse pharmacological activities.

Another research trajectory involves the preparation of hydrazone derivatives. The reaction of this compound with aldehydes and ketones yields the corresponding hydrazones. These hydrazones can serve as ligands for metal complexes or as key intermediates in the synthesis of more complex organic molecules through reactions like the Fischer indole (B1671886) synthesis.

The physical and chemical properties of this compound are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51421-14-8 scbt.comchemicalbook.comscbt.com |

| Molecular Formula | C₇H₈Cl₂N₂ scbt.com |

| Molecular Weight | 191.06 g/mol scbt.com |

| Physical State | Data not available chemicalbook.comechemi.com |

| Melting Point | Data not available chemicalbook.comechemi.com |

| Boiling Point | Data not available chemicalbook.comechemi.com |

| Solubility | Data not available chemicalbook.com |

The synthesis of this compound itself is a key step. A common method for preparing substituted benzyl hydrazines involves the reaction of the corresponding benzyl halide with hydrazine. acs.org For instance, the reaction of 2,6-dichlorobenzyl chloride with hydrazine would be a plausible route to obtain this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFXSUHLRUWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405013 | |

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-14-8 | |

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dichlorobenzyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dichloro Benzyl Hydrazine

Classical and Evolving Synthetic Pathways to (2,6-Dichloro-benzyl)-hydrazine

Classical synthetic routes remain fundamental in the preparation of benzyl (B1604629) hydrazine (B178648) derivatives. These methods are often characterized by their reliability and the use of readily available starting materials.

Reductive amination is a cornerstone method for synthesizing amines and their derivatives, including hydrazines. This approach typically involves two main variations: the indirect (two-step) and direct (one-pot) reductive amination.

The indirect, or two-step, pathway is a common method for preparing this compound. It begins with the condensation of an aldehyde with hydrazine to form a hydrazone intermediate. For the target compound, this involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with hydrazine hydrate (B1144303). The resulting (2,6-dichlorobenzylidene)hydrazine is then isolated and subsequently reduced to the final product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a frequent choice due to its selectivity and mild reaction conditions. ias.ac.in

Direct reductive amination, a more streamlined one-pot process, combines the carbonyl compound, hydrazine, and a reducing agent in a single reaction vessel. This method avoids the isolation of the intermediate hydrazone. An efficient reagent for the direct reductive alkylation of hydrazine derivatives is α-picoline-borane, which has been successfully used to synthesize various N-alkylhydrazine derivatives. organic-chemistry.orgorganic-chemistry.org Enzymatic approaches using imine reductases (IREDs) also represent an evolving strategy, offering high selectivity for the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines. nih.gov

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Starting Materials | Key Steps | Common Reagents | Advantages |

|---|---|---|---|---|

| Indirect Reductive Amination | 2,6-Dichlorobenzaldehyde, Hydrazine Hydrate | 1. Condensation to form hydrazone.2. Reduction of the isolated hydrazone. | Reducing agents: NaBH₄, LiAlH₄ | Reliable, well-established. |

| Direct Reductive Amination | 2,6-Dichlorobenzaldehyde, Hydrazine Hydrate | One-pot reaction of aldehyde, hydrazine, and reducing agent. | α-picoline-borane, NaBH₃CN | More efficient (one-pot). |

| Enzymatic Reductive Hydrazination | 2,6-Dichlorobenzaldehyde, Hydrazine | IRED-catalyzed condensation and reduction. | Imine Reductase (IRED) | High selectivity, mild conditions. nih.gov |

An alternative classical route involves the nucleophilic substitution of a benzyl halide with hydrazine. For the synthesis of this compound, this pathway utilizes 2,6-dichlorobenzyl chloride as the starting material. sigmaaldrich.comtcichemicals.comnih.gov The reaction, often termed hydrazinolysis, proceeds by the displacement of the chloride ion by the nucleophilic hydrazine.

This reaction is typically carried out using an excess of hydrazine hydrate to minimize the formation of the double-alkylated side product, N,N'-bis(2,6-dichlorobenzyl)hydrazine. The reaction conditions are generally mild, often conducted in a protic solvent like water or ethanol (B145695) at moderately elevated temperatures. chemicalbook.com The use of a base, such as potassium carbonate, can be employed to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Both transition metal catalysis and organocatalysis offer advanced strategies applicable to the synthesis of this compound.

Transition metal catalysis provides powerful tools for forming carbon-nitrogen bonds. youtube.commdpi.com While traditionally used for aryl hydrazines, these methods are being extended to benzyl derivatives. A novel approach involves the direct C(sp³)–H amination of alkylarenes. For instance, a copper(I) oxide/phenanthroline catalytic system has been developed for the oxidative amination of benzylic C-H bonds with dialkyl azodicarboxylates, yielding N-substituted hydrazides which can then be converted to the desired hydrazine. researchgate.netrsc.org This method allows for the direct functionalization of a toluene (B28343) derivative, offering a different strategic approach.

Palladium-catalyzed reactions are also prevalent in C-N bond formation. organic-chemistry.org For example, palladium complexes can catalyze the N-arylation of hydrazides with aryl halides, and similar principles can be adapted for benzylic substrates. organic-chemistry.org Furthermore, Lewis acid transition metal catalysts, such as those involving nickel and zinc salts, have been shown to promote the formation of hydrazine-derived heterocycles from nitriles and hydrazine, indicating their ability to activate substrates for nucleophilic attack by hydrazine. nih.govnih.gov

Table 2: Selected Transition Metal-Catalyzed Methods Relevant to Benzyl Hydrazine Synthesis

| Catalyst System | Substrates | Reaction Type | Key Feature | Ref. |

|---|---|---|---|---|

| Cu₂O / Phenanthroline | Toluene derivative, Dialkyl azodicarboxylate | Oxidative C(sp³)–H Amination | Direct functionalization of a C-H bond. | rsc.org |

| Pd(dppf)Cl₂ | 2-Chloropyridines, Aldehyde hydrazones | Cross-Coupling | Synthesis of heterocyclic structures from hydrazones. | orgsyn.org |

| Ni(II)-bipyridine | (Hetero)aryl chlorides, Hydrazides | Photochemical C-N Coupling | Utilizes light energy, wide functional group tolerance. | organic-chemistry.org |

| NiCl₂ / Zn(OTf)₂ | Nitriles, Hydrazine | Lewis Acid Catalysis | Direct synthesis of tetrazines, showing activation of nitriles towards hydrazine. | nih.gov |

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing complex molecules. In the context of hydrazine synthesis, organocatalysts can facilitate reactions by activating either the electrophile or the nucleophile. For instance, aminocatalysis, using chiral secondary amines like proline derivatives, can activate α,β-unsaturated aldehydes for cascade reactions with hydrazone derivatives. nih.govacs.org

Thiourea-based organocatalysts are known to activate imines through hydrogen bonding, facilitating their reduction in transfer hydrogenation reactions. organic-chemistry.org This principle can be applied to the reductive amination of 2,6-dichlorobenzaldehyde. More directly, asymmetric organocatalysis has been used for the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine, demonstrating the potential for creating chiral hydrazine derivatives under mild conditions. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. yale.eduacs.org These principles can be applied to the various synthetic routes for this compound.

Prevention and Atom Economy : Catalytic routes (both transition metal and organocatalytic) are generally superior to stoichiometric methods as they generate less waste. The atom economy of the hydrazinolysis of 2,6-dichlorobenzyl chloride is inherently better than the reductive amination of 2,6-dichlorobenzaldehyde, which involves the loss of a water molecule and the atoms from the reducing agent. acs.org

Safer Solvents and Auxiliaries : Many modern synthetic protocols are exploring the use of greener solvents. For example, some hydrazine cleavage reactions and syntheses can be performed in water, which is an environmentally friendly solvent. rsc.org Microwave-assisted, solvent-free syntheses of hydrazones and hydrazides have also been developed, significantly reducing solvent waste. ajgreenchem.comresearchgate.net

Catalysis : As discussed, catalytic reagents are superior to stoichiometric ones. yale.eduacs.org The development of efficient catalysts for C-N bond formation is a key area of research that aligns with green chemistry principles. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine itself, is an efficient and sustainable reduction method. researchgate.net

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile organic solvents in the synthesis of this compound and its intermediates.

Solvent-Free Approaches: The condensation of 2,6-dichlorobenzaldehyde with hydrazine to form the intermediate (2,6-dichlorobenzylidene)hydrazine can be effectively carried out under solvent-free conditions. nih.govrsc.org Mechanochemical methods, such as ball-milling, have demonstrated the ability to produce hydrazones with high conversion rates and without the formation of by-products. rsc.org Another innovative solvent-free technique is the use of high hydrostatic pressure, which can facilitate the reaction between the aldehyde and hydrazine at room temperature, often without the need for a catalyst, leading to nearly quantitative yields and simplified product isolation. nih.govnih.gov

Aqueous Medium Syntheses: The use of water as a solvent presents an environmentally friendly alternative for the synthesis of benzylhydrazines. The direct synthesis of benzylhydrazine (B1204620) from benzyl chloride and hydrazine hydrate has been successfully demonstrated in an aqueous medium. chemicalbook.com This approach can be adapted for the synthesis of this compound from 2,6-dichlorobenzyl chloride. The formation of the hydrazone intermediate can also be performed in aqueous or mixed aqueous-alcoholic solvent systems, which can facilitate the reaction and simplify work-up procedures. orgsyn.org The recovery and recycling of water-soluble reagents, such as hydrazine salts, from the aqueous phase can further enhance the sustainability of the process. mdpi.com

The following table provides a comparative overview of hypothetical reaction conditions for the synthesis of the hydrazone intermediate, highlighting the advantages of solvent-free methods.

| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free (Ball-Milling) | Solvent-Free (High Hydrostatic Pressure) |

| Solvent | Ethanol or Methanol | None | None |

| Catalyst | Acetic Acid (often required) | Not required | Not required |

| Temperature | Reflux | Room Temperature | Room Temperature |

| Reaction Time | Several hours | 30-60 minutes | ~1 hour |

| Yield | Good to Excellent | >99% | ~94% |

| Work-up | Extraction, Crystallization | Simple filtration | Simple filtration |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a crucial metric for evaluating the efficiency of a synthetic route, as it quantifies the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Route 1: Reductive Amination of 2,6-Dichlorobenzaldehyde

Step 1: Hydrazone Formation C₇H₄Cl₂O + N₂H₄ → C₇H₆Cl₂N₂ + H₂O (2,6-dichlorobenzaldehyde + hydrazine → (2,6-dichlorobenzylidene)hydrazine + water)

Step 2: Hydrazone Reduction (using NaBH₄) C₇H₆Cl₂N₂ + NaBH₄ + 4H₂O → C₇H₈Cl₂N₂ + NaB(OH)₄ + H₂ ((2,6-dichlorobenzylidene)hydrazine + sodium borohydride + water → this compound + sodium tetraborate (B1243019) + hydrogen)

Route 2: Direct Substitution of 2,6-Dichlorobenzyl Chloride

C₇H₅Cl₃ + N₂H₄ → C₇H₈Cl₂N₂ + HCl (2,6-dichlorobenzyl chloride + hydrazine → this compound + hydrochloric acid)

A comparison of the theoretical atom economy for both routes reveals the inherent efficiency of the direct substitution pathway, although other factors such as yield and reaction conditions must also be considered.

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy |

| Route 1 (Overall) | 2,6-dichlorobenzaldehyde, hydrazine, sodium borohydride | This compound | Water, sodium tetraborate, hydrogen | Lower |

| Route 2 | 2,6-dichlorobenzyl chloride, hydrazine | This compound | Hydrochloric acid | Higher |

Waste minimization is a key aspect of green synthetic protocols. In the reductive amination pathway, the use of catalytic hydrogenation (e.g., with H₂ gas and a Pd/C catalyst) for the reduction of the hydrazone is a greener alternative to stoichiometric reducing agents like sodium borohydride, as it produces only water as a by-product and the catalyst can often be recovered and reused. google.com The solvent-free methods discussed previously also contribute significantly to waste minimization by eliminating the need for organic solvents. nih.govrsc.org

Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of process safety and efficiency.

For the synthesis of this compound, controlling the stoichiometry of the reactants is critical. When using hydrazine, an excess is often employed to drive the reaction to completion and minimize the formation of undesired side products, such as the azine formed from the reaction of two aldehyde molecules with one of hydrazine. wikipedia.org

The choice of solvent, if one is used, can have a significant impact on reaction rates and product purity. orgsyn.org For the reduction of the hydrazone intermediate, milder and more selective reducing agents are preferred for large-scale operations to ensure safety and avoid over-reduction or side reactions. Catalytic hydrogenation is often the method of choice in industrial settings due to its high efficiency and low waste generation. google.com The harsh conditions of the traditional Wolff-Kishner reduction are generally avoided. organicchemistrydata.org

Modern manufacturing technologies, such as continuous flow reactors, offer significant advantages for the scale-up of this compound synthesis. mdpi.com These systems allow for better control over reaction temperature and mixing, leading to improved consistency and safety, especially for exothermic reactions.

Comprehensive Derivatization Strategies and Reactivity of 2,6 Dichloro Benzyl Hydrazine

Functionalization at the Hydrazine (B178648) Moiety

The hydrazine functional group (-NH-NH2) in (2,6-dichloro-benzyl)-hydrazine is the primary center for derivatization. The terminal nitrogen atom (N') is generally more nucleophilic and sterically accessible than the nitrogen atom attached to the benzyl (B1604629) group (N). This difference governs the regioselectivity of many reactions.

Acylation and Sulfonylation Reactions with this compound

The nucleophilic terminal amine of the hydrazine moiety readily reacts with acylating and sulfonylating agents. These reactions typically involve the use of acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: Reaction with an acyl chloride (R-CO-Cl) or anhydride (B1165640) ((R-CO)₂O) yields an N'-acyl-(2,6-dichloro-benzyl)-hydrazine, also known as a hydrazide. These derivatives are stable compounds and can serve as intermediates in the synthesis of other molecules, such as 1,3,4-oxadiazoles. researchgate.net

Sulfonylation: Similarly, reaction with a sulfonyl chloride (R-SO₂-Cl) produces the corresponding N'-sulfonyl-(2,6-dichloro-benzyl)-hydrazine. The reaction proceeds by nucleophilic attack of the terminal nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

The general schemes for these reactions are presented below.

Table 1: Acylation and Sulfonylation of this compound

| Reaction Type | Reagent | General Product Structure |

| Acylation | Acyl Chloride (R-CO-Cl) | N'-(Acyl)-(2,6-dichloro-benzyl)-hydrazine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂-Cl) | N'-(Sulfonyl)-(2,6-dichloro-benzyl)-hydrazine |

Alkylation Reactions and Quaternization of Nitrogen Centers

The nitrogen atoms of this compound can be alkylated using alkyl halides. The reaction can be complex, potentially leading to a mixture of mono-, di-, and trisubstituted products, as well as quaternization. The terminal nitrogen is typically the initial site of alkylation due to its higher nucleophilicity.

Direct alkylation of hydrazines with alkyl halides is a straightforward method for synthesizing N-substituted hydrazine derivatives. kirj.ee The use of a catalyst, such as potassium iodide, can significantly accelerate the reaction with less reactive alkyl halides (e.g., alkyl chlorides) by generating a more reactive alkyl iodide in situ. kirj.ee

Mono-alkylation: Reaction with one equivalent of an alkylating agent (R-X) will primarily yield 1-alkyl-2-(2,6-dichloro-benzyl)-hydrazine.

Di-alkylation: Further alkylation can occur, leading to di- and trisubstituted products. The substitution pattern can vary depending on the reaction conditions and the nature of the alkylating agent.

Quaternization: With an excess of a reactive alkylating agent, the nitrogen atoms can be fully alkylated to form a quaternary ammonium (B1175870) salt.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. chemtube3d.com This reaction involves the nucleophilic addition of the terminal nitrogen of this compound to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is often catalyzed by a small amount of acid. researchgate.net

The resulting hydrazone, N-(R¹,R²-methylidene)-N'-(2,6-dichloro-benzyl)-hydrazine, is itself a versatile intermediate. Hydrazones are susceptible to hydrolysis, which can cleave the C=N bond to regenerate the carbonyl compound and the hydrazine. wikipedia.org

If the initial hydrazine is reacted with two equivalents of a carbonyl compound, or if the initially formed hydrazone reacts with a second molecule of an aldehyde or ketone, an azine can be formed. wikipedia.org For instance, the reaction of hydrazine hydrate (B1144303) with two equivalents of 2,6-dichlorobenzaldehyde (B137635) has been shown to produce N,N′-Bis(2,6-dichlorobenzylidene)hydrazine, a symmetrical azine. researchgate.net This suggests that this compound would react with one equivalent of 2,6-dichlorobenzaldehyde to form the corresponding hydrazone, which could then react further under appropriate conditions. Azines are compounds containing the R₂C=N-N=CR₂ functional group. rsc.org

Table 2: Condensation of 2,6-Dichlorobenzaldehyde with Hydrazine

| Reactants | Product | Reference |

| 2,6-Dichlorobenzaldehyde + Hydrazine Hydrate | N,N′-Bis(2,6-dichlorobenzylidene)hydrazine | researchgate.net |

Cycloaddition and Heterocyclic Ring Formation Utilizing the Hydrazine Unit

This compound and its derivatives, particularly hydrazones, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Pyrazoles: Hydrazones derived from this compound can react with compounds containing two electrophilic centers, such as β-dicarbonyl compounds, to form pyrazole (B372694) rings. This is a well-established method for synthesizing substituted pyrazoles. wikipedia.org

1,3,4-Oxadiazoles: As mentioned previously, N'-acyl derivatives (hydrazides) can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Triazoles: The hydrazine moiety can also be incorporated into triazole rings through various synthetic routes, often involving reaction with compounds containing nitrogen-carbon multiple bonds.

These reactions highlight the utility of this compound as a scaffold for building more complex heterocyclic structures.

Modifications of the 2,6-Dichlorobenzyl Aromatic Ring

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. khanacademy.org The reactivity and regioselectivity of EAS on the 2,6-dichlorobenzyl ring are governed by the electronic effects of the existing substituents: the two chlorine atoms and the benzyl-hydrazine side chain (-CH₂NHNH₂).

Directing Effects of Substituents:

Chlorine atoms: Chlorine is an ortho-, para-directing but deactivating substituent. The two chlorine atoms at positions 2 and 6 strongly deactivate the ring towards electrophilic attack due to their inductive electron withdrawal, and they direct incoming electrophiles to the 3, 4, and 5 positions.

Benzyl-hydrazine side chain: The reactivity is complicated by the reaction conditions. Under the strong acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic hydrazine group will be protonated to form a -CH₂NHNH₃⁺ group. This ammonium group is a powerful electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-positions (positions 3 and 5 relative to the benzyl group). msu.edumasterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Reactivity | Predicted Major Product Position(s) |

| Nitration | NO₂⁺ | Very Low | 3- and/or 5- |

| Sulfonation | SO₃ | Very Low | 3- and/or 5- |

| Halogenation | Br⁺, Cl⁺ | Very Low | 3- and/or 5- |

| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | Extremely Low / No Reaction | N/A |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For a molecule like this compound, the dichlorinated aromatic ring presents opportunities for such transformations, although the presence of two chlorine atoms introduces challenges regarding selectivity. The primary types of palladium-catalyzed cross-coupling reactions applicable would be the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyoutube.com In the case of this compound, the chlorine atoms on the benzene (B151609) ring could potentially act as leaving groups. However, the reactivity of aryl chlorides in Suzuki coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized and reactive catalyst systems. The reaction would involve coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. A significant challenge would be achieving selective mono-arylation over diarylation, which would depend on the reaction conditions and the relative reactivity of the two chlorine atoms. The steric hindrance imposed by the ortho-substituents could influence the feasibility and outcome of the coupling.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org While this compound itself contains a hydrazine moiety, the aryl chloride functionalities on the benzyl group could be targeted for C-N bond formation with other amines. This would lead to the synthesis of more complex substituted aniline (B41778) derivatives. The direct use of hydrazine and its derivatives in Buchwald-Hartwig reactions has been a subject of study, with protocols developed to couple hydrazine itself with aryl halides. galchimia.com These methods often require specific ligands, such as Mor-Dal-Phos, to overcome side reactions like the reduction of the palladium catalyst by hydrazine. galchimia.com Applying these principles, one could envision the N-arylation of the hydrazine moiety of this compound with other aryl halides.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product Structure | Key Considerations |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Arylated this compound derivative | Catalyst selection for aryl chlorides; control of mono- vs. di-arylation. |

| Buchwald-Hartwig | Amine (R₂NH) | Amino-substituted benzyl-hydrazine derivative | Catalyst and ligand choice to facilitate C-N bond formation with aryl chlorides. |

| Buchwald-Hartwig | Aryl halide (Ar-X) | N-Aryl-(2,6-dichlorobenzyl)-hydrazine derivative | Use of specialized ligands to prevent catalyst reduction by the hydrazine moiety. |

Multi-Component Reactions (MCRs) Featuring this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Hydrazine derivatives are valuable components in various MCRs, often serving as the nucleophilic amine or hydrazine source. This compound could potentially participate in several MCRs, such as the Ugi and Passerini reactions, leading to the synthesis of diverse molecular scaffolds.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. wikipedia.org In this context, this compound could serve as the amine component. The reaction would proceed through the formation of an imine with the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. The resulting product would be a complex amide containing the (2,6-dichloro-benzyl)-hydrazino moiety. The steric bulk and electronic properties of the dichlorobenzyl group might influence the reaction rate and yield.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not directly involve a separate amine component, variations and subsequent transformations of the products could involve this compound. For instance, the products of a Passerini reaction could be further functionalized with the hydrazine derivative.

Many MCRs are employed for the synthesis of heterocyclic compounds, such as pyrazoles. beilstein-journals.org Hydrazines are key building blocks in these syntheses. For example, a three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and this compound could lead to the formation of highly substituted pyrazole derivatives.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Potential Product Class | Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides | Amine component |

| Pyrazole Synthesis | 1,3-Dicarbonyl, Aldehyde | Substituted pyrazoles | Hydrazine component for heterocycle formation |

Reactivity Profiling of this compound as a Nucleophile and Reductant

The reactivity of this compound is characterized by the presence of the hydrazine moiety, which can act as both a nucleophile and a reducing agent. The electronic and steric effects of the 2,6-dichlorobenzyl group are expected to modulate these properties.

As a nucleophile , the hydrazine group possesses two nitrogen atoms with lone pairs of electrons. The terminal nitrogen is generally the more nucleophilic center. The nucleophilicity of substituted hydrazines is influenced by the electronic nature of the substituent. researchgate.net The benzyl group is generally considered to be weakly electron-donating or neutral. However, the two chlorine atoms on the aromatic ring are strongly electron-withdrawing through their inductive effect. This would be expected to decrease the electron density on the nitrogen atoms of the hydrazine moiety, thereby reducing its nucleophilicity compared to unsubstituted benzylhydrazine (B1204620) or hydrazine itself. Despite this, this compound would still be expected to undergo typical nucleophilic reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones.

As a reductant , hydrazine and its derivatives are known to reduce various functional groups. beilstein-journals.org For instance, hydrazine is the key reagent in the Wolff-Kishner reduction, which converts ketones and aldehydes to the corresponding alkanes under basic conditions. nih.gov The reducing power of hydrazine stems from its ability to donate hydrogen atoms, leading to the formation of the highly stable dinitrogen molecule. The presence of the 2,6-dichlorobenzyl substituent is not expected to fundamentally alter the reducing ability of the hydrazine moiety, although the reaction kinetics might be affected. Therefore, this compound could potentially be used for the reduction of carbonyl compounds and other reducible functional groups.

Table 3: Predicted Reactivity Profile of this compound

| Reactivity Type | Reaction | Expected Outcome | Influence of Substituents |

| Nucleophilicity | Acylation | Formation of N-acyl-(2,6-dichloro-benzyl)-hydrazine | Reduced nucleophilicity due to electron-withdrawing chloro groups. |

| Nucleophilicity | Condensation with Aldehydes/Ketones | Formation of (2,6-Dichloro-benzyl)-hydrazones | Feasible reaction, product stability may be influenced by electronics. |

| Reductant | Wolff-Kishner type reduction | Reduction of carbonyls to methylene (B1212753) groups | The fundamental reducing ability of the hydrazine moiety should be retained. |

Mechanistic Elucidation of Reactions Involving 2,6 Dichloro Benzyl Hydrazine

Detailed Mechanistic Pathways in Derivatization Reactions

(2,6-Dichloro-benzyl)-hydrazine is a versatile intermediate for the synthesis of various derivatives, primarily through reactions involving its nucleophilic hydrazine (B178648) moiety.

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them nucleophilic. These can attack a variety of electrophilic centers, leading to the formation of new C-N bonds. A common derivatization is the reaction with aldehydes or ketones to form hydrazones.

For instance, the reaction of (2,6-dichlorophenyl)hydrazine (B81577) with 3-nitrobenzaldehyde (B41214) proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde. iucr.org This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine. iucr.org The reaction is often catalyzed by acid or base to facilitate the addition and elimination steps.

The mechanism involves:

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the oxygen, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

The regioselectivity of the initial attack (i.e., which nitrogen atom acts as the nucleophile) can be influenced by steric and electronic factors.

While specific rearrangement reactions involving this compound are not extensively documented in the literature, related hydrazine compounds are known to participate in various rearrangements. For example, in the synthesis of certain heterocyclic compounds, rearrangements can occur following an initial cyclization reaction.

One potential, though not directly observed, rearrangement could be analogous to the Fischer indole (B1671886) synthesis, where a phenylhydrazone is treated with an acid catalyst to produce an indole. If this compound were first converted to a suitable hydrazone, it could theoretically undergo an acid-catalyzed rearrangement involving a iucr.orgiucr.org-sigmatropic shift.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of nucleophilic substitution reactions involving hydrazines are influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. semanticscholar.org For the formation of this compound from 2,6-dichlorobenzyl chloride, the reaction rate is expected to follow second-order kinetics, typical of SN2 reactions. libretexts.org

The thermodynamic favorability of the reaction is driven by the formation of a stable C-N bond and the departure of a good leaving group like chloride.

In derivatization reactions, such as the formation of hydrazones, the equilibrium can often be shifted towards the product by removing water as it is formed. The rates of these reactions are typically enhanced by catalysis.

The table below summarizes key kinetic and thermodynamic considerations for reactions involving this compound.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

| Formation (SN2) | Concentration of reactants, steric hindrance at the electrophilic center, solvent polarity. | Bond energies of C-N vs. C-Cl, stability of the leaving group. |

| Derivatization (e.g., Hydrazone formation) | Concentration of reactants, catalyst presence, temperature. | Stability of the C=N double bond, removal of water by-product. |

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. wikipedia.org While specific isotopic labeling studies on this compound are not prominent in the literature, the principles of this method can be applied to understand its reactions.

For example, to confirm the SN2 mechanism for its formation, one could use hydrazine labeled with a nitrogen isotope (e.g., 15N). Analysis of the product would confirm that the labeled nitrogen is directly bonded to the benzyl (B1604629) group.

In derivatization reactions, deuterium (B1214612) labeling can be employed to probe proton transfer steps. For instance, in hydrazone formation, conducting the reaction in a deuterated solvent could help determine the timing and nature of proton transfers in the formation and dehydration of the carbinolamine intermediate.

Isotopic labeling has been used in studies of related compounds, such as benzyl alcohol, to investigate kinetic isotope effects and determine the stereospecificity of enzymatic reactions. nih.gov Similar approaches could provide detailed mechanistic insights into the reactions of this compound.

Theoretical and Computational Chemistry Approaches to 2,6 Dichloro Benzyl Hydrazine

Quantum Chemical Calculations on the Electronic Structure of (2,6-Dichloro-benzyl)-hydrazine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically the lone pair of electrons on the terminal nitrogen atom, due to their higher energy compared to the electrons in the aromatic ring. The LUMO is likely to be distributed over the dichlorinated benzene (B151609) ring, which can act as an electron-accepting group. An FMO analysis would precisely map the spatial distribution of these orbitals and quantify the HOMO-LUMO energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Description | Predicted Location/Value |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the -NH2 group of the hydrazine moiety. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the 2,6-dichlorobenzyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A moderate gap is expected, indicating reasonable stability. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the hydrazine group due to the lone pairs of electrons. The chlorine atoms, being highly electronegative, would also exhibit negative potential. Conversely, the hydrogen atoms of the hydrazine group and the aromatic ring would show positive potential. This information is crucial for predicting how the molecule will interact with other molecules and its potential role in intermolecular interactions like hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. For this compound, rotation around the C-C and C-N single bonds would lead to different spatial arrangements of the benzyl (B1604629) and hydrazine groups.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of the molecule in different environments (e.g., in a solvent). This would be particularly useful for understanding how the bulky chlorine atoms on the benzyl group might restrict the conformational freedom of the molecule.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Density Functional Theory (DFT) Based NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Density Functional Theory (DFT) has become a standard method for predicting the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. The accuracy of these predictions has significantly improved, making them a reliable tool for assigning signals in experimental NMR spectra and for distinguishing between different isomers or conformers. For this compound, DFT calculations could predict the chemical shifts for all the hydrogen and carbon atoms, aiding in the complete assignment of its NMR spectra.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (using a generic DFT method)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso to CH2) | ~135 |

| C (ortho, with Cl) | ~130 |

| C (meta) | ~128 |

| C (para) | ~127 |

| CH2 | ~55 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequency Analysis (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, this analysis would help in identifying the characteristic vibrational frequencies associated with the N-H and C-Cl bonds, as well as the vibrations of the benzene ring and the hydrazine group.

Advanced Applications of 2,6 Dichloro Benzyl Hydrazine in Organic Synthesis and Chemical Research

(2,6-Dichloro-benzyl)-hydrazine as a Precursor for Nitrogen-Containing Heterocycles

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, and this compound is no exception. Its participation in cyclization reactions provides a straightforward entry into a variety of heterocyclic scaffolds, with the dichlorobenzyl substituent often imparting unique properties to the final products.

Synthesis of Pyrazolones, Indazoles, and Triazoles

Pyrazolones: The reaction of hydrazine derivatives with β-ketoesters is a classical and efficient method for the synthesis of pyrazolones. While specific examples detailing the use of this compound in pyrazolone synthesis are not extensively documented in readily available literature, the general reaction mechanism is well-established. The initial condensation between the hydrazine and the ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazolone ring. The presence of the 2,6-dichlorobenzyl group on the hydrazine nitrogen would be expected to influence the reaction kinetics and the properties of the resulting pyrazolone derivatives.

Indazoles: Indazoles are another important class of nitrogen-containing heterocycles that can be synthesized from hydrazine precursors. A common synthetic route involves the condensation of a hydrazine with an ortho-halo- or ortho-hydroxy-substituted benzaldehyde (B42025) or ketone, followed by intramolecular cyclization. While direct synthesis of indazoles using this compound is not prominently reported, related methodologies suggest its potential applicability. For instance, the synthesis of indazoles from o-fluorobenzaldehydes and hydrazine has been demonstrated as a practical method nih.govresearchgate.net. The 2,6-dichlorobenzyl group could potentially influence the regioselectivity and electronic properties of the resulting indazole ring system.

Triazoles: The synthesis of triazoles often involves the reaction of hydrazines with various precursors containing a dinitrogen or a nitrogen-carbon-nitrogen fragment. For example, the reaction of hydrazines with compounds containing a C=N-N moiety or by the cyclization of acylhydrazides can lead to the formation of 1,2,4-triazoles nih.govchemistryjournal.net. Although specific research detailing the use of this compound for triazole synthesis is limited, its chemical nature makes it a suitable candidate for such transformations. The resulting triazoles bearing the 2,6-dichlorobenzyl substituent could exhibit interesting biological activities or material properties.

Formation of Other Fused Heterocyclic Systems

Beyond the synthesis of simple five-membered heterocycles, this compound has the potential to be a key precursor in the construction of more complex fused heterocyclic systems. For example, a study on the synthesis of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- nih.govmskcc.orgresearchgate.nettriazolo[3,4-b] mskcc.orgresearchgate.netbiorxiv.orgthiadiazine-7-carboxylic acid and its salts showcases the incorporation of a 2,6-dichlorophenyl moiety into a complex fused ring system, although the synthesis does not directly start from this compound nih.gov. This highlights the utility of the 2,6-dichlorophenyl group in constructing intricate molecular architectures. The reactivity of the hydrazine moiety in this compound could be exploited in cascade reactions to build fused systems in a single synthetic operation.

Role of this compound in the Development of Chemical Probes

Chemical probes are essential tools for studying biological systems, and hydrazine derivatives have emerged as versatile warheads for activity-based protein profiling (ABPP) nih.govresearchgate.net. The electron-rich nature of the hydrazine moiety allows it to react with electrophilic species within protein active sites, enabling the covalent labeling and identification of target proteins.

While specific chemical probes derived directly from this compound are not extensively described, the general principles of hydrazine-based probes are well-established. These probes typically consist of a hydrazine "warhead," a linker, and a reporter tag (e.g., a fluorophore or a biotin). The reactivity of the hydrazine can be tuned by the substituents on the nitrogen atom. The 2,6-dichlorobenzyl group in this compound could modulate the probe's reactivity, selectivity, and cell permeability. The steric hindrance and electronic effects of the dichlorinated ring might influence the probe's interaction with specific protein targets, potentially leading to the development of more selective chemical probes for studying enzyme function and for drug discovery researchgate.netbiorxiv.org.

| Probe Component | Function | Potential Influence of (2,6-Dichloro-benzyl) Group |

| Warhead (Hydrazine) | Covalently reacts with electrophilic residues in protein active sites. | Modulates reactivity and selectivity. |

| Linker | Connects the warhead to the reporter tag. | - |

| Reporter Tag | Enables detection and identification of labeled proteins (e.g., fluorescence, biotin). | - |

Utilization in Ligand Synthesis for Catalysis

Hydrazine derivatives can serve as valuable building blocks for the synthesis of ligands used in catalysis. The nitrogen atoms of the hydrazine moiety can coordinate to metal centers, and the substituents on the hydrazine can be modified to tune the steric and electronic properties of the resulting ligand. This allows for the development of catalysts with tailored reactivity and selectivity for a wide range of chemical transformations.

Although specific examples of ligands synthesized directly from this compound for catalytic applications are not prominent in the literature, the structural motifs of hydrazone and hydrazide ligands are common in coordination chemistry. These ligands, formed by the condensation of hydrazines with carbonyl compounds or the acylation of hydrazines, can coordinate to various transition metals to form catalytically active complexes nih.govmaterialsciencejournal.orgelsevierpure.com. The 2,6-dichloro-benzyl group could provide steric bulk around the metal center, influencing the substrate approach and potentially enhancing enantioselectivity in asymmetric catalysis. Furthermore, the electron-withdrawing nature of the chlorine atoms could modulate the electronic properties of the metal center, thereby affecting its catalytic activity.

Application in Material Science Research

The application of this compound in material science is an emerging area of research with limited specific examples in the current literature. However, the structural features of this compound suggest its potential utility in the development of novel materials. The presence of the dichlorinated aromatic ring can impart properties such as thermal stability and flame retardancy. The hydrazine moiety can participate in polymerization reactions or act as a building block for the synthesis of organic materials with specific electronic or optical properties. For instance, hydrazone derivatives are known to exhibit interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The incorporation of the 2,6-dichlorobenzyl group could further modulate these properties.

This compound in Synthetic Methodologies for Non-Traditional Chemical Transformations

Beyond its role in classical cyclization and condensation reactions, this compound has the potential to be utilized in non-traditional chemical transformations. The N-N bond of the hydrazine moiety can be cleaved under specific conditions, leading to the formation of radical or nitrene intermediates that can participate in novel C-N bond-forming reactions.

While there is a lack of specific research on the use of this compound in such unconventional synthetic methodologies, the broader field of hydrazine chemistry offers insights into its potential. For example, the oxidation of hydrazines can lead to the formation of diazenes, which can undergo further transformations. The unique electronic and steric environment provided by the 2,6-dichlorobenzyl group could influence the stability and reactivity of these intermediates, potentially enabling new synthetic pathways that are not accessible with simpler hydrazine derivatives. Further research in this area could uncover novel and efficient methods for the synthesis of complex nitrogen-containing molecules.

Molecular Interactions and Mechanistic Studies

Investigation of Binding Mechanisms with Biomacromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. For (2,6-dichloro-benzyl)-hydrazine, understanding these interactions provides insight into its potential biological effects.

Ligand-Protein Interaction Profiling at the Molecular Level

Activity-based protein profiling (ABPP) has emerged as a powerful tool to study the interactions of small molecules with proteins within complex biological systems. While specific ABPP studies solely focused on this compound are not extensively documented, the broader class of hydrazine-containing probes offers valuable insights. These probes are known to covalently target a range of enzymes. epa.govechemi.com The reactivity of the hydrazine (B178648) moiety allows for the formation of stable covalent bonds with specific amino acid residues within the active sites of enzymes. epa.gov

For instance, hydrazine probes have been shown to interact with enzymes that possess electrophilic cofactors or transient intermediates. epa.gov The electron-rich nature of the hydrazine group facilitates its action as a chemical modifier, enabling it to target multiple classes of enzymes. epa.govechemi.com This interaction can occur through either polar or radicaloid mechanisms, leading to the attachment of the hydrazine-containing molecule to the protein. epa.gov The specificity of this binding is often dependent on the proper conformation of the enzyme's active site, highlighting the importance of the protein's functional state. epa.govechemi.com

Enzyme Kinetic Studies of Inhibition Mechanisms

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits enzymatic activity. While specific kinetic data for this compound is limited in publicly available literature, studies on related hydrazine derivatives provide a framework for understanding potential inhibition mechanisms.

For example, various hydrazone derivatives, which share the hydrazine core structure, have been investigated as enzyme inhibitors. iucr.org In a study on laccase from Trametes versicolor, certain hydrazide-hydrazone derivatives were found to exhibit competitive inhibition. iucr.org This mode of inhibition suggests that the inhibitor molecule binds to the same active site as the natural substrate, thereby competing with it and reducing the enzyme's catalytic efficiency. iucr.org The inhibition constants (Ki) for these compounds were determined to be in the micromolar range, indicating a moderate to high affinity for the enzyme. iucr.org

It is plausible that this compound could act as an inhibitor for certain enzymes, potentially through covalent modification of the active site, a mechanism observed with other hydrazine-containing compounds. epa.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, providing insights into how the chemical structure of a compound influences its biological activity. For hydrazine derivatives, SAR studies have revealed key structural features that govern their interactions with biological targets.

Biochemical Pathway Modulation at the Molecular Level

The modulation of biochemical pathways by small molecules is the basis for many therapeutic interventions and toxicological effects. While the specific pathways modulated by this compound are not yet fully elucidated, the known reactivity of hydrazines suggests potential targets.

Hydrazine and its derivatives are known to interact with enzymes containing pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. These enzymes are involved in a wide range of metabolic pathways, including amino acid metabolism. The hydrazine group can react with the aldehyde group of PLP, leading to the formation of a stable hydrazone and the inactivation of the enzyme. This mechanism is a well-established mode of action for several hydrazine-based drugs.

Furthermore, the ability of hydrazine probes to target enzymes with electrophilic cofactors suggests that this compound could potentially interfere with pathways involving flavoenzymes or metalloenzymes. epa.gov For example, covalent labeling of aldehyde dehydrogenase 2 (ALDH2) at its catalytic cysteine residue has been observed with hydrazine probes. epa.gov ALDH2 is a key enzyme in alcohol metabolism, and its inhibition can have significant physiological consequences.

Future Perspectives and Emerging Research Avenues for 2,6 Dichloro Benzyl Hydrazine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (2,6-Dichloro-benzyl)-hydrazine and its derivatives is geared towards the adoption of green and sustainable chemistry principles. mdpi.com Traditional synthesis methods for hydrazine (B178648) derivatives often involve multiple steps and the use of hazardous reagents. researchgate.net Future research will likely focus on developing more efficient and environmentally friendly synthetic strategies.

Key areas of exploration include:

One-Pot Syntheses: Designing multi-component reactions where this compound is formed in a single step from readily available starting materials would significantly improve efficiency and reduce waste.

Green Catalysis: The use of biocatalysts or earth-abundant metal catalysts could replace more toxic and expensive heavy metal catalysts often used in C-N bond formation reactions. organic-chemistry.orgorganic-chemistry.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be a key focus.

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, presents a sustainable alternative for the synthesis of hydrazone derivatives from hydrazines and could be adapted for this compound. nih.gov

A comparative look at potential synthetic approaches is presented in the table below:

| Synthetic Approach | Traditional Method | Future Sustainable Approach |

| Catalyst | Heavy metals (e.g., Palladium) | Biocatalysts, Iron, Copper |

| Solvent | Chlorinated hydrocarbons | Water, Ethanol (B145695), Ionic Liquids |

| Efficiency | Multi-step, lower yield | One-pot, higher yield |

| Waste Generation | High | Low |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the nucleophilic nature of the hydrazine moiety and the electronic effects of the dichlorobenzyl group. acs.orgresearchgate.net Future research is expected to delve into previously unexplored reaction pathways.

Emerging research could focus on:

Novel Cyclization Reactions: Investigating the reaction of this compound with various dicarbonyl compounds could lead to the synthesis of novel heterocyclic structures with potential biological activities. researchgate.net The steric and electronic influence of the 2,6-dichloro-substituted ring could direct the regioselectivity of these cyclizations in unique ways.

Asymmetric Catalysis: Utilizing this compound or its derivatives as ligands in asymmetric catalysis could unlock new synthetic transformations.

N-N Bond Cleavage and Functionalization: Exploring controlled cleavage of the N-N bond could provide a novel route to substituted anilines or other nitrogen-containing compounds. Conversely, selective functionalization at each nitrogen atom can lead to a diverse range of derivatives. psu.edu

Integration with Machine Learning and AI in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. nih.govnih.gov For this compound, these computational tools can accelerate research in several ways:

Predictive Modeling: ML models can be trained to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives of this compound. mdpi.comorientjchem.org

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold with optimized properties for specific applications, such as drug candidates or materials components. researchgate.net

Reaction Optimization: AI algorithms can be used to predict optimal reaction conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive experimental screening. mdpi.commdpi.com

Expansion into Advanced Materials and Supramolecular Chemistry

The unique structural features of this compound, including the presence of hydrogen bond donors and acceptors and the aromatic ring, make it an interesting candidate for the development of advanced materials.

Future research directions in this area may include:

Metal-Organic Frameworks (MOFs): The hydrazine moiety can act as a linker to coordinate with metal ions, potentially forming novel MOFs with applications in gas storage, separation, and catalysis.

Redox-Active Materials: The hydrazine group can undergo oxidation, suggesting that polymers or materials incorporating the this compound unit could exhibit interesting redox properties for applications in batteries or sensors.

Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds can be exploited to create well-defined supramolecular structures like gels, liquid crystals, or nanotubes. The dichlorobenzyl group can further influence the packing and properties of these assemblies through halogen bonding and π-π stacking interactions.

Deepening Mechanistic Understanding through Interdisciplinary Approaches

A thorough understanding of the reaction mechanisms involving this compound is fundamental for its rational application. Future research will benefit from a combination of advanced experimental and computational techniques.

Key interdisciplinary approaches include:

Advanced Spectroscopy: The use of techniques like in-situ NMR and stopped-flow spectroscopy can provide real-time information on reaction intermediates and kinetics. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and elucidate the electronic effects of the substituents on the reactivity of the molecule. mdpi.comnih.govarxiv.orgnih.gov

Surface Science Techniques: When investigating the role of this compound in heterogeneous catalysis, surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) can provide insights into the interactions with catalyst surfaces. rsc.org

By pursuing these future research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,6-Dichloro-benzyl)-hydrazine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2,6-dichlorobenzyl derivatives with hydrazine. A common approach involves refluxing 2,6-dichlorobenzaldehyde with hydrazine hydrate in ethanol or methanol, followed by acidification (e.g., HCl) to precipitate the hydrochloride salt. Reaction conditions (solvent, temperature, stoichiometry) significantly impact purity:

- Typical Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Molar Ratio | 1:1 (aldehyde to hydrazine) |

| Yield | 70-85% (after purification) |

- Purification : Recrystallization from hot ethanol or chromatography for high-purity research-grade material .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (benzyl CH₂), and δ 3.5–4.0 ppm (NH₂).

- ¹³C NMR : Signals near 130–140 ppm (aromatic carbons), 45–50 ppm (benzyl CH₂).

- IR Spectroscopy : Strong N–H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 213.5 (for hydrochloride salt, C₇H₇Cl₂N₂·HCl) .

Q. What are the solubility properties and stability considerations for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in ethanol; insoluble in water (hydrochloride salt form).

- Stability : Degrades above 225°C (dec.) . Store under inert atmosphere at 2–8°C to prevent oxidation.

- Handling : Use anhydrous conditions to avoid hydrolysis; stabilize with antioxidants like BHT in long-term storage .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing Cl groups on the benzyl ring reduce electron density at the hydrazine N–H group, enhancing its nucleophilicity. Computational studies (DFT, M06-2X/6-31G(d)) show:

- Charge Distribution : Negative charge localized on hydrazine N atoms (–0.45 e), facilitating attack on electrophilic carbonyl carbons.

- Reactivity : Forms stable hydrazones with aldehydes/ketones (ΔG‡ ~25 kcal/mol). Kinetic studies recommend THF as a solvent for faster reaction rates .

Q. What mechanistic pathways explain contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from:

- Structural Isomerism : Ortho vs. para substitution in derivatives alters binding to biological targets (e.g., enzyme active sites).

- Assay Conditions : Varying pH (5.0–7.4) impacts protonation states and solubility.

- Resolution Strategy :

- Use standardized assays (e.g., FRET-based enzymatic tests).

- Validate results with X-ray crystallography of ligand-protein complexes .

Q. Can this compound act as a catalyst in carbonyl–olefin metathesis, and how does its performance compare to other hydrazines?

- Methodological Answer : Experimental and computational studies show:

- Catalytic Activity : The compound facilitates ring-opening metathesis of norbornenes via a [2.2.2]-bicyclic transition state (ΔG‡ = 18 kcal/mol vs. 22 kcal/mol for [2.2.1] analogs).

- Optimization :

| Condition | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Dichloromethane |

| Temperature | 40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.